molecular formula C19H23N3O3 B2896985 ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate CAS No. 861208-99-3

ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate

Cat. No.: B2896985
CAS No.: 861208-99-3
M. Wt: 341.411
InChI Key: OSCUWOXUWBZTIH-UHFFFAOYSA-N
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Description

Ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate is a chemical compound with the molecular formula C19H23N3O3 and a molecular weight of 341.40422 . It is used for scientific research experiments .

Scientific Research Applications

Multi-Component Synthesis

Raja and Perumal (2006) explored the multi-component synthesis of various compounds using ethyl 2-[(4-oxo-2,6-diaryl-3-piperidinyl)sulfanyl]acetates, which are presumably generated from similar compounds to ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate. This synthesis involves a novel tandem Mannich-enamine-substitution sequence, indicating the potential of these compounds in complex chemical synthesis processes (Raja & Perumal, 2006).

Phosphine-Catalyzed Annulation

Zhu et al. (2003) demonstrated the use of a compound similar to this compound in a phosphine-catalyzed [4 + 2] annulation process. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the versatility of these compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).

Spectroscopic and Theoretical Studies

Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, closely related to this compound, using various spectroscopic methods and theoretical calculations. This research indicates the potential of such compounds in detailed structural and electronic studies, which are crucial in medicinal chemistry and material science (Kalai et al., 2021).

Optically Active Derivatives

Iovel' et al. (2000) worked on ethyl(phenyl) 6-amino-2,3,6-trideoxy-α-D-glucopyranosides, derived from compounds similar to this compound, to obtain catalysts for asymmetric synthesis. This study showcases the application of such compounds in the creation of chiral building blocks, essential in developing asymmetric synthesis methods (Iovel', Oehme, Michalik, & Lukevics, 2000).

Synthesis of Analgesic and Anti-inflammatory Derivatives

Duendar et al. (2007) synthesized derivatives of compounds similar to this compound and tested them for analgesic and anti-inflammatory activities. This research points towards the potential pharmaceutical applications of these compounds in developing new analgesic and anti-inflammatory drugs (Duendar, Goekce, Kuepeli, & Şahin, 2007).

Properties

IUPAC Name

ethyl 2-(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-18(24)14-22-17(23)13-16(21-11-7-4-8-12-21)19(20-22)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCUWOXUWBZTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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